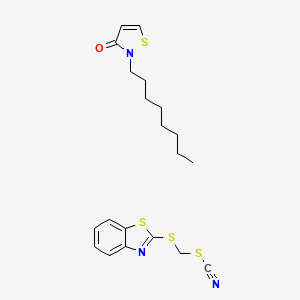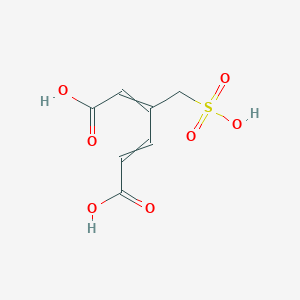
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two benzyl groups and two acetate groups attached to a piperazine ring.
Méthodes De Préparation
The synthesis of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the oxidation of N-benzylated tertiary amines using ruthenium tetroxide (RuO4) . The reaction conditions typically involve the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Analyse Des Réactions Chimiques
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized by RuO4, leading to the formation of oxygenated derivatives such as acyclic diformamides, benzaldehyde, and benzoic acid . The reaction conditions often involve the use of a base and a solvent, and the major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives, including 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . In industry, these compounds are used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound is known to form iminium cations and cyclic enamines during its reactions . These intermediates can interact with various biological molecules, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be compared with other similar compounds, such as 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetamide . Both compounds belong to the class of 2,5-dioxopiperazines and share similar structural features. this compound is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted piperazines, which are widely studied for their diverse biological activities .
Propriétés
Numéro CAS |
90301-44-3 |
|---|---|
Formule moléculaire |
C22H22N2O6 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(5-acetyloxy-1,4-dibenzyl-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C22H22N2O6/c1-15(25)29-21-19(27)24(14-18-11-7-4-8-12-18)22(30-16(2)26)20(28)23(21)13-17-9-5-3-6-10-17/h3-12,21-22H,13-14H2,1-2H3 |
Clé InChI |
AVRNHYPDMGGENQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC(=O)C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)







![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


